Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene-2-carboxylic acid with appropriate aldehydes and amines under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds share a similar thiophene core structure and exhibit comparable chemical properties.
Phenylcarbamoyl derivatives: Compounds with phenylcarbamoyl groups may have similar biological activities and applications.
Uniqueness
Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H16N2O4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,20H,1-2H3,(H,19,21) |
InChI Key |
NRRANQSVOBXUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=NC1=C(SC=C1)C(=O)OC)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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